1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid
Overview
Description
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C16H22ClNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 4-chlorophenylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the chlorine atom.
Deprotection Reactions: The free amine derivative of the compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-Piperidinecarboxylic acid: Similar in structure but lacks the 4-chlorophenyl group.
1-Boc-piperidine-4-carboxylic acid: Another Boc-protected piperidine derivative without the chlorophenyl substitution.
Uniqueness
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the Boc-protected piperidine ring and the 4-chlorophenyl group. This combination imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUUNKWBKRROEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395601-21-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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